N-(3,4-DIFLUOROPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
The compound "N-(3,4-Difluorophenyl)-2-{[8-Methyl-3-(4-Methylphenyl)-1,4,8-Triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide" is a spirocyclic triazaspiro derivative featuring a sulfur-linked acetamide moiety and substituted aromatic rings. The 3,4-difluorophenyl group enhances metabolic stability and bioavailability, while the spirocyclic core may confer conformational rigidity, improving target selectivity .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N4OS/c1-15-3-5-16(6-4-15)21-22(28-23(27-21)9-11-29(2)12-10-23)31-14-20(30)26-17-7-8-18(24)19(25)13-17/h3-8,13H,9-12,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZJBEATZORIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Difluorophenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that is characteristic of the 1,3,8-triazaspiro[4.5]decane framework. The presence of difluorophenyl and methylphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Prolyl Hydroxylase Inhibition
Research has identified compounds within the triazaspiro series as potent inhibitors of prolyl hydroxylase (PHD) enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are critical for cellular responses to low oxygen levels. The inhibition of PHDs leads to increased levels of erythropoietin (EPO), promoting erythropoiesis and potentially treating anemia .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| PHD Inhibition | Increases EPO production | |
| mPTP Inhibition | Reduces myocardial apoptosis | |
| Anticancer Activity | Induces apoptosis in cancer cells |
Mitochondrial Permeability Transition Pore (mPTP) Inhibition
The compound has also been studied for its effects on mitochondrial permeability transition pore (mPTP) opening. Inhibition of mPTP is beneficial in preventing cell death during myocardial infarction (MI). Studies have shown that certain derivatives of the triazaspiro scaffold exhibit good mPTP inhibitory activity, leading to decreased apoptotic rates and improved cardiac function during reperfusion therapy .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have revealed insights into how modifications in the chemical structure affect biological activity. For instance:
- Substitution Patterns : The introduction of electronegative groups such as fluorine enhances binding affinity to biological targets.
- Spirocyclic Structure : The spiro configuration contributes to the selectivity and potency against specific enzymes like PHDs.
Case Studies
- Erythropoiesis Promotion : A study demonstrated that a related triazaspiro compound significantly upregulated EPO levels in preclinical models, suggesting therapeutic potential for anemia treatment .
- Cardiac Protection : Another investigation highlighted the cardioprotective effects of mPTP inhibitors based on the triazaspiro structure, showing reduced heart tissue damage post-MI in animal models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of spirocyclic triazaspiro derivatives. Key structural analogues include:
Spirocyclic ROCK1 inhibitors: Compounds with similar spiro scaffolds, such as those targeting Rho-associated kinase (ROCK1), often exhibit enhanced selectivity due to their rigid conformation. For example, Chemical Space Docking studies have identified spirocyclic compounds as potent ROCK1 inhibitors, with docking scores comparable to known clinical candidates .
Sulfur-linked acetamide derivatives : Compounds like "N-(4-Fluorophenyl)-2-(thioether-linked heterocyclic)acetamide" share the sulfur-acetamide motif. These derivatives often demonstrate improved pharmacokinetic profiles due to reduced oxidative metabolism.
Computational and Experimental Data
- Docking Efficiency: Chemical Space Docking (CSD) methods, as described in , enable rapid screening of spirocyclic compounds. Compared to fully enumerated libraries, CSD enriches high-scoring candidates by filtering non-viable building blocks early. For example, in a study of 1,4,8-triazaspiro[4.5]deca derivatives, CSD identified 85% of top-scoring compounds found via full enumeration, with a 10-fold reduction in computational resources .
- Crystallographic Refinement : SHELXL, a widely used refinement program, has been critical in resolving the crystal structures of similar spirocyclic compounds. For instance, derivatives with fluorinated aryl groups often exhibit well-defined electron density maps, enabling precise determination of bond angles and torsion constraints .
Table 1: Key Parameters of Comparable Compounds
Research Findings and Limitations
SHELX in Structural Analysis : SHELXL’s robustness in refining high-resolution data (e.g., for fluorinated compounds) ensures accurate structural models, critical for SAR studies . However, the absence of explicit crystallographic data for the target compound limits direct comparisons.
Chemical Space Docking: While CSD efficiently identifies high-affinity candidates, it may miss outliers due to early-stage filtering. For example, a 2025 study noted that 15% of top-scoring triazaspiro derivatives were excluded during CSD’s building-block screening phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
